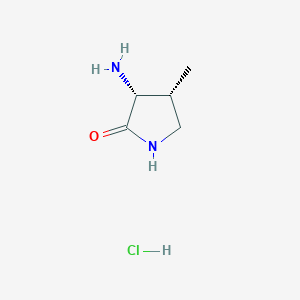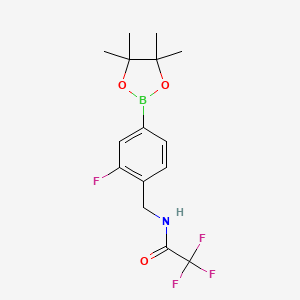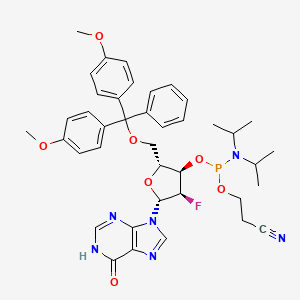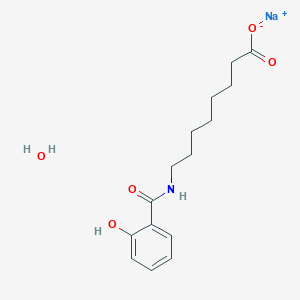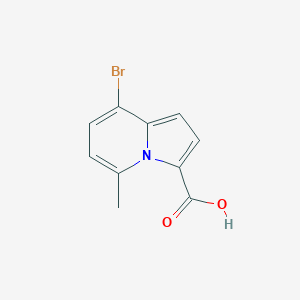
8-Bromo-5-methylindolizine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5-methylindolizine-3-carboxylic acid: is a heterocyclic organic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and diverse biological activities. The presence of a bromine atom at the 8th position and a carboxylic acid group at the 3rd position makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 8-Bromo-5-methylindolizine-3-carboxylic acid typically begins with commercially available starting materials such as 5-methylindolizine and brominating agents.
Bromination: The bromination of 5-methylindolizine can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 8th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 8-Bromo-5-methylindolizine-3-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce the carboxylic acid group to an alcohol.
Substitution: The bromine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or thiols can be used for this purpose.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 8-Bromo-5-methylindolizine-3-methanol.
Substitution: Formation of 8-substituted-5-methylindolizine-3-carboxylic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, 8-Bromo-5-methylindolizine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as a pharmacophore in drug design. The indolizine scaffold is known for its biological activity, and the presence of the bromine and carboxylic acid groups can enhance binding affinity and specificity to biological targets.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The compound’s ability to interact with various enzymes and receptors makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications in the production of high-performance materials.
Mechanism of Action
The mechanism of action of 8-Bromo-5-methylindolizine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Methylindolizine-3-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
8-Bromoindolizine-3-carboxylic acid: Lacks the methyl group, which can affect its chemical properties and applications.
8-Bromo-5-methylindole-3-carboxylic acid: Similar structure but different core scaffold, leading to distinct chemical behavior.
Uniqueness
8-Bromo-5-methylindolizine-3-carboxylic acid is unique due to the combination of the bromine atom at the 8th position and the carboxylic acid group at the 3rd position on the indolizine scaffold. This specific arrangement imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8BrNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
8-bromo-5-methylindolizine-3-carboxylic acid |
InChI |
InChI=1S/C10H8BrNO2/c1-6-2-3-7(11)8-4-5-9(10(13)14)12(6)8/h2-5H,1H3,(H,13,14) |
InChI Key |
YBWTWWQUZOUKFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=C(N12)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


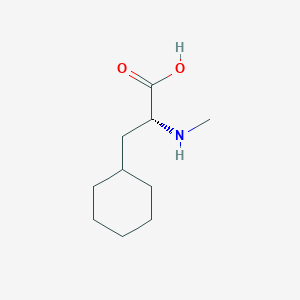
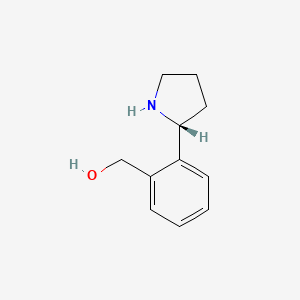
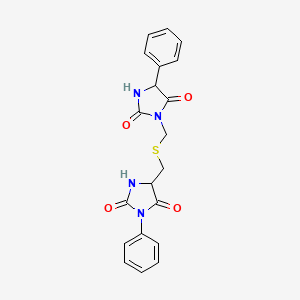
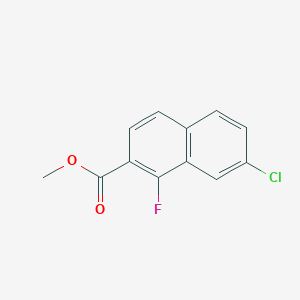
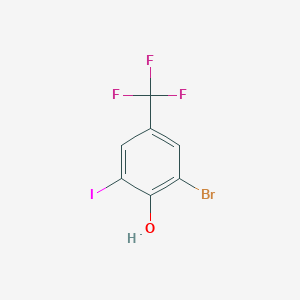

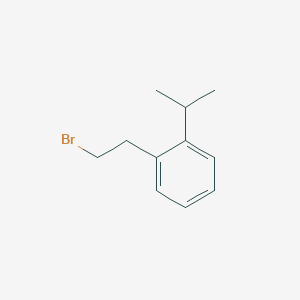
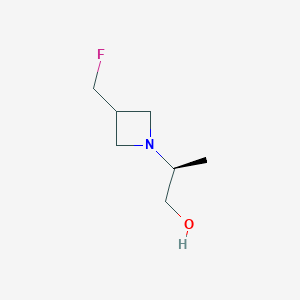
![2-Iodo-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B12950336.png)
![6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12950358.png)
